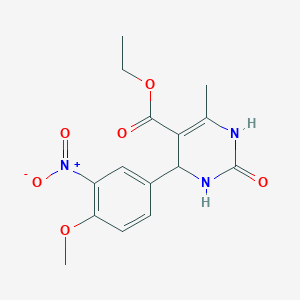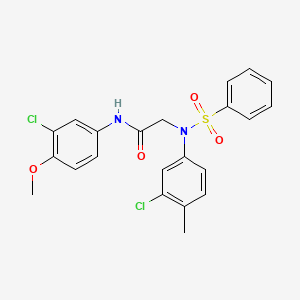![molecular formula C13H20ClNO B4892806 N-[3-(2-chlorophenoxy)propyl]-1-butanamine](/img/structure/B4892806.png)
N-[3-(2-chlorophenoxy)propyl]-1-butanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-chlorophenoxy)propyl]-1-butanamine, commonly known as Bupropion, is a chemical compound that is widely used in scientific research. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) that is used to treat depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Bupropion is a unique compound that has been the subject of extensive scientific research due to its diverse therapeutic applications.
Mécanisme D'action
Bupropion works by inhibiting the reuptake of norepinephrine and dopamine, which are neurotransmitters in the brain that play a critical role in regulating mood, behavior, and attention. By inhibiting the reuptake of these neurotransmitters, Bupropion increases their availability in the brain, which can help to improve mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
Bupropion has a variety of biochemical and physiological effects on the body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and reduce symptoms of depression and anxiety. Bupropion has also been shown to increase the levels of certain hormones, such as cortisol and growth hormone, which can have a positive effect on overall health.
Avantages Et Limitations Des Expériences En Laboratoire
Bupropion has several advantages as a compound for use in lab experiments. It is a well-studied compound that has been extensively researched, and it has a known mechanism of action. Bupropion is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using Bupropion in lab experiments. It can be difficult to control the dosage of Bupropion, which can make it challenging to study its effects on the body. Additionally, Bupropion can have side effects, such as insomnia and anxiety, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on Bupropion. One area of interest is the use of Bupropion in treating other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, researchers are interested in studying the long-term effects of Bupropion use on the brain and the body. Finally, there is ongoing research on developing new compounds that are similar to Bupropion but have fewer side effects and improved therapeutic efficacy.
Conclusion
Bupropion is a versatile compound that has been extensively studied for its therapeutic applications in treating depression, anxiety, and ADHD. It has a known mechanism of action and has been shown to have a variety of biochemical and physiological effects on the body. While there are some limitations to using Bupropion in lab experiments, it remains a valuable compound for scientific research. Ongoing research on Bupropion and related compounds will continue to advance our understanding of its therapeutic potential and its role in treating psychiatric disorders.
Méthodes De Synthèse
Bupropion can be synthesized using a variety of methods, including the reduction of 3-(2-chlorophenoxy)propanoic acid with lithium aluminum hydride, and the reaction of 2-chloro-N-(tert-butoxycarbonyl)propan-1-amine with 3-chloropropionyl chloride. The synthesis of Bupropion is a complex process that requires advanced knowledge of organic chemistry.
Applications De Recherche Scientifique
Bupropion has been extensively studied for its therapeutic applications in treating depression, anxiety, and ADHD. It has also been used to treat nicotine addiction and has been found to be effective in reducing the symptoms of seasonal affective disorder (SAD). Bupropion is a versatile compound that has been used in a variety of scientific research applications.
Propriétés
IUPAC Name |
N-[3-(2-chlorophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-2-3-9-15-10-6-11-16-13-8-5-4-7-12(13)14/h4-5,7-8,15H,2-3,6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOVBNVQDJRUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-chlorophenoxy)propyl]butan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4892728.png)

![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4892733.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4892735.png)
![1-(2-bromobenzyl)-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4892743.png)


![4-(2-methoxyphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4892769.png)

![2-(4-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4892778.png)
![3-chloro-4-methoxy-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892782.png)
![1-[2-(3-fluorophenyl)ethyl]-5-[(4-isopropyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B4892789.png)
![2,3-dichloro-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4892798.png)
